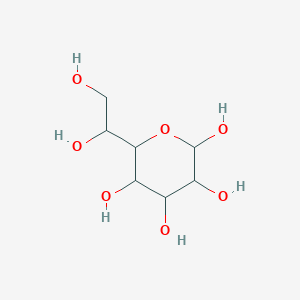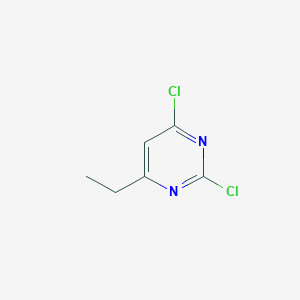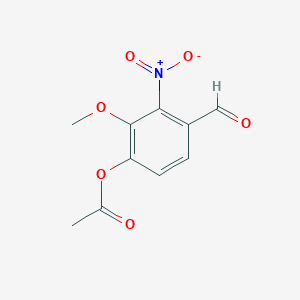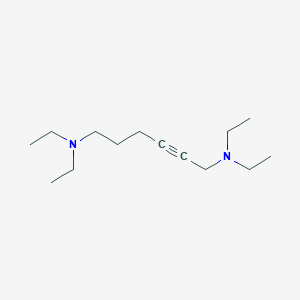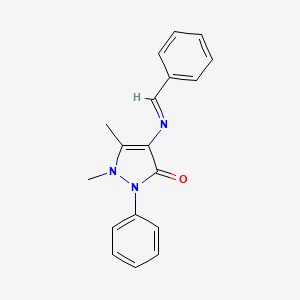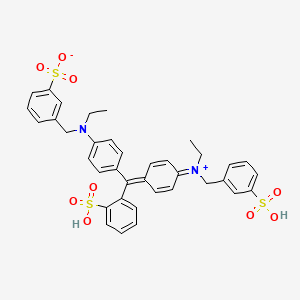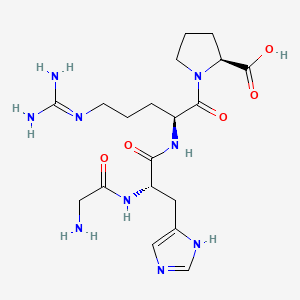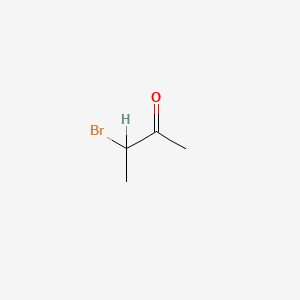
3-溴-2-丁酮
描述
3-Bromo-2-butanone is a brominated ketone that has been studied in various contexts, including its role as an affinity label for ribulosebisphosphate carboxylase , its potential as a building block in organic synthesis , and its synthesis and characterization in different forms . The compound's reactivity and structural properties make it of interest in the
科学研究应用
1. 化学反应研究
3-溴-2-丁酮已被研究其在各种化学反应中的作用。例如,它在不同氧化试剂的氧化反应中进行了研究,这对于理解涉及此类反应的化学过程是重要的(Trivedi, Khan, & Dwivedi, 2018)。
2. 生物基化学品的生产
研究已经集中在微生物如肺炎克雷伯氏菌的代谢工程上,以生产2-丁酮等化学品,这是一种具有广泛应用的商品化学品。通过操纵微生物途径,正在开发生产这类化学品的高效生物过程(Chen et al., 2015)。
3. 生物燃料和生物商品研究
3-溴-2-丁酮在生物燃料和生物商品化学品研究中具有相关性。该领域的研究包括对2-丁酮的氧化和燃烧行为的调查,这对将生物燃料整合到当前燃料系统中至关重要(Hemken et al., 2017)。
4. 生物化学中的亲和标记
它已被用作核糖-1,5-二磷酸羧化酶的亲和标记剂,这是光合作用中的一种酶。这种应用对于理解酶的机制和功能至关重要(Hartman, Welch, & Norton, 1973)。
5. 合成和化学转化
该化合物在合成化学中也具有重要意义,它被用于合成各种化学品,展示了其在化学转化中的多功能性(Westerlund & Carlson, 1999)。
安全和危害
3-Bromo-2-butanone is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and to keep away from open flames, hot surfaces, and sources of ignition .
作用机制
Target of Action
3-Bromo-2-butanone, also known as 2-Butanone, 3-bromo-, is a chemical compound with the formula C4H7BrO
Mode of Action
For instance, they can undergo nucleophilic substitution reactions with amines or alcohols, potentially modifying the function of biomolecules .
Biochemical Pathways
3-Bromo-2-butanone can be involved in the synthesis of various compounds. For example, it can react with potassium o-isopropylxanthate to form o-isopropyl S-3-oxobutan-2-yl dithiocarbonate . This compound, upon treatment with sulfuric acid, gives 4,5-dimethyl-1,3-dithiol-2-one
Pharmacokinetics
Its molecular weight (151002 g/mol ) suggests that it could potentially be absorbed in the body. The presence of a bromine atom might influence its distribution and metabolism, as halogenated compounds can be lipophilic and may accumulate in fatty tissues. The compound’s elimination could involve metabolic reactions followed by renal excretion, but specific studies are needed to confirm these hypotheses.
属性
IUPAC Name |
3-bromobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-3(5)4(2)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBOUFHCTIFWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883587 | |
| Record name | 2-Butanone, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
814-75-5 | |
| Record name | 3-Bromo-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=814-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanone, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of 3-Bromo-2-butanone and how does it affect this target?
A1: 3-Bromo-2-butanone acts as an affinity label for Ribulosebisphosphate carboxylase (RuBisCO), an enzyme crucial for carbon fixation in photosynthesis. [, ] It irreversibly inactivates RuBisCO by modifying an amino acid residue within the enzyme's active site. [, ] This inactivation is prevented by the presence of RuBisCO's natural substrate, ribulose 1,5-bisphosphate, indicating competition for the active site. [, ]
Q2: How was 3-Bromo-2-butanone used to study the structure of RuBisCO?
A2: Researchers utilized a radioactively labeled version of 3-Bromo-2-butanone ((32)P-labeled reagent) to identify the specific amino acid residue modified within RuBisCO's active site. [] By comparing autoradiograms of peptide maps from carboxylase treated with the labeled reagent in the presence and absence of its substrate, researchers determined that inactivation resulted from the modification of a single, specific amino acid residue. []
Q3: Beyond its use in studying RuBisCO, what other applications does 3-Bromo-2-butanone have in chemical synthesis?
A3: 3-Bromo-2-butanone serves as a useful reagent in organic synthesis, particularly in reactions with 2-aminopyridines. [] It reacts with 2-aminopyridines to form a mixture of products, including imidazo[1,2-a]pyridines (major product) and adducts resulting from substitution on the exocyclic nitrogen atom. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





